molecular formula C10H12N2O2 B1437162 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid CAS No. 1019372-31-6

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid

Cat. No. B1437162
M. Wt: 192.21 g/mol
InChI Key: GXRUIYPLVQEHAQ-UHFFFAOYSA-N
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Description

“6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1019372-31-6 . It has a molecular weight of 192.22 and its IUPAC name is 6-[(cyclopropylmethyl)amino]nicotinic acid .


Molecular Structure Analysis

The InChI code for “6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid” is 1S/C10H12N2O2/c13-10(14)8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

“6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research by Yakovenko and Vovk (2021) highlights the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, using methods that could be applicable to compounds like 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid. This demonstrates its potential in developing biologically active scaffolds.

  • Role in Antibacterial Agents : Sanchez et al. (1992) discussed the synthesis of amino acid prodrugs, including compounds structurally related to 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid, which showed significant antibacterial activity and solubility improvements (Sanchez et al., 1992).

Pharmaceutical Synthesis

  • Synthesis in Pharmaceutical Chemistry : The work of Bolós et al. (1994) on the hydrogenation of related pyridine carboxylates demonstrates a chemical process that could be relevant for the synthesis of 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid derivatives in pharmaceutical chemistry (Bolós et al., 1994).

  • Formation of Novel Compounds : Al‐Sehemi and Bakhite (2005) explored the hydrolysis and reaction of similar pyridine compounds to create new heterocyclic systems, indicating the versatility of compounds like 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid in forming diverse molecular structures (Al‐Sehemi & Bakhite, 2005).

Advanced Chemical Reactions

  • Innovative Synthesis Methods : Du Hui-r (2014) reported the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives through advanced methods. These methodologies could be adaptable for synthesizing variants of 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid, indicating its potential in cutting-edge chemical synthesis (Du Hui-r, 2014).

  • Microwave-Promoted Syntheses : Su et al. (2009) explored microwave-promoted synthesis of pyridine carboxamides from compounds similar to 6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid, illustrating modern techniques in chemical synthesis that could be applicable to this compound (Su et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-(cyclopropylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRUIYPLVQEHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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